3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWZXZSPUJVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.
Formation of the pyrrolidine derivative: Pyrrolidine can be introduced via nucleophilic substitution reactions.
Coupling with benzoyl chloride: The final step involves coupling the intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Amide Bond Reactivity
The central amide group exhibits classical reactivity under hydrolytic and nucleophilic conditions:
Chlorine Substitution Reactions
The 3-chloro substituent on the benzamide ring participates in catalytic cross-coupling and nucleophilic aromatic substitution (SNAr):
Pyrrolidine Functionalization
The pyrrolidine ring undergoes alkylation and oxidation:
Indoline Modifications
The 1-methylindolin-5-yl group participates in electrophilic substitutions and oxidations:
Multi-Step Reaction Pathways
Combined transformations enable structural diversification:
Critical Analysis of Reactivity Challenges:
-
Steric Hindrance : Bulky substituents on the ethyl linker reduce accessibility to the pyrrolidine nitrogen, requiring excess reagents for alkylation.
-
Electron-Withdrawing Effects : The amide group deactivates the chloro-substituted benzene ring, necessitating harsh conditions for SNAr (e.g., 150°C in DMSO) .
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Competitive Decomposition : Oxidizing agents like mCPBA risk over-oxidation of indoline to indole-2,3-dione at elevated temperatures.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural components suggest possible interactions with various biological targets:
- Enzyme Inhibition: The compound may function as an enzyme inhibitor, impacting pathways involved in diseases such as cancer or inflammatory disorders. Research indicates that similar compounds exhibit inhibitory effects on enzymes related to inflammation and cancer cell proliferation .
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases.
Recent studies have highlighted several biological activities associated with 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide:
- Antidepressant Effects: Animal studies have shown that the compound can reduce depressive-like behavior by increasing serotonin levels in the brain, indicating its potential as an antidepressant.
- Anti-inflammatory Properties: In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting utility in treating inflammatory conditions like rheumatoid arthritis.
- Anticancer Activity: The compound has been shown to induce apoptosis in various cancer cell lines, particularly breast and colon cancers, by activating caspase pathways and inhibiting cell proliferation .
Industrial Applications
In addition to its medicinal uses, 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide serves as a valuable building block in organic synthesis for the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure can enhance the properties of resultant compounds, making it a significant component in drug discovery processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the chloro group.
3-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the pyrrolidine moiety.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the chloro group on the benzene ring.
Uniqueness
The presence of both the chloro group and the pyrrolidine moiety in 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Biological Activity
3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This compound has garnered attention in medicinal chemistry due to its potential roles in various therapeutic contexts, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is , with a molecular weight of 383.9 g/mol. The structural uniqueness arises from the presence of both a chloro group and a pyrrolidine moiety, which may enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 922114-59-8 |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The mechanism may involve:
- Enzyme Inhibition : The compound could act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
- Receptor Binding : It may interact with various receptors involved in signal transduction pathways, influencing physiological responses.
Biological Activity Studies
Research into the biological activity of 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has primarily focused on its pharmacological properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, suggesting potential as an anticancer agent.
In Vivo Studies
Preclinical studies involving animal models have indicated that the compound may reduce tumor growth and metastasis when administered at specific dosages. These findings highlight its potential therapeutic applications in oncology.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that compounds similar to 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibited potent activity against various tumors, leading researchers to investigate this compound's efficacy further.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of related indoline derivatives, suggesting that modifications like those present in this compound could enhance neuroprotective effects in models of neurodegenerative diseases.
Comparison with Similar Compounds
The biological activity can be compared with similar compounds within the benzamide class:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(1-methylindolin-5-yl)ethyl)benzamide | Lacks chloro group | Moderate enzyme inhibition |
| 3-chloro-N-(2-(1-methylindolin-5-yl)ethyl)benzamide | Lacks pyrrolidine moiety | Enhanced receptor binding |
| N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | Lacks chloro group on benzene ring | Variable activity depending on structure |
Q & A
Basic: What are the key synthetic routes for 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with functionalization of the indole and pyrrolidine moieties. Critical steps include:
- Chlorination : Selective introduction of chlorine at the benzamide’s 3-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
- Amide Coupling : Activation of the carboxylic acid (e.g., via HATU or EDC) for coupling with the amine-containing intermediate (2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves yield and purity.
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) and temperature (0–25°C) to enhance selectivity .
Advanced: How can crystallographic data resolve contradictions in reported antibacterial activity for structurally similar compounds?
Structural discrepancies (e.g., bond angles, conformations) in analogs may explain variable bioactivity. For example:
- Crystal Structure Analysis : X-ray diffraction (XRD) of the target compound (CCDC deposition codes in ) reveals steric hindrance or hydrogen-bonding patterns affecting bacterial enzyme binding (e.g., acps-pptase) .
- Case Study : A 3-chloro analog with a twisted benzamide moiety showed reduced activity due to poor fit in the enzyme’s active site, while planar analogs exhibited higher efficacy .
Methodology : Compare XRD data (e.g., torsion angles, packing interactions) with enzymatic assays to correlate structure-activity relationships .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., indoline substitution patterns) and purity. Key signals include:
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.18) .
- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
Advanced: How can computational modeling guide the design of derivatives targeting bacterial enzymes?
- Docking Studies : Use software like MOE or AutoDock to predict binding affinity to acps-pptase. The pyrrolidine and chlorobenzamide groups are critical for hydrophobic interactions .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Derivatives with flexible pyrrolidine rings show higher residence times .
- QSAR Models : Corporate Hammett constants (σ) for substituents on the benzamide ring to predict antibacterial potency .
Basic: What are the primary biochemical pathways affected by this compound?
The compound inhibits bacterial proliferation by dual targeting of pptase enzymes:
- Acps-Pptase : Blocks post-translational modification of carrier proteins, disrupting fatty acid biosynthesis .
- Aryl-Pptase : Interferes with polyprenyl phosphate metabolism, reducing cell wall integrity .
Validation : Use in vitro assays (e.g., MIC against S. aureus) and gene knockout strains to confirm pathway specificity .
Advanced: How should researchers address conflicting data on environmental stability in long-term studies?
- Experimental Design : Follow protocols from ’s INCHEMBIOL project:
- Contradiction Resolution : If hydrolysis rates conflict, verify buffer ionic strength and control for catalytic metal ions .
Basic: What are the best practices for storing and handling this compound to ensure stability?
- Storage : -20°C under argon in amber vials to prevent photodegradation.
- Solubility : Use DMSO for biological assays (stock solutions ≤10 mM) and ethanol for synthetic work .
- Safety : Wear nitrile gloves and use fume hoods due to potential irritancy (analogs in show similar risks) .
Advanced: How can chiral centers in the pyrrolidine moiety influence pharmacological profiles?
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
- Biological Impact : The (S)-enantiomer in showed 10× higher affinity for bacterial targets than (R) due to better alignment with the enzyme’s hydrophobic pocket .
- Synthesis Strategy : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry during pyrrolidine formation .
Basic: Which in vitro assays are recommended for preliminary antibacterial evaluation?
- MIC Assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains in Mueller-Hinton broth .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to gauge selectivity .
Advanced: What strategies mitigate off-target effects in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
